molecular formula C16H13N5O2S B12271452 N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide

Cat. No.: B12271452
M. Wt: 339.4 g/mol
InChI Key: IOAVIYQKAPGBLQ-UHFFFAOYSA-N
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Description

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide is a complex heterocyclic compound that features a unique combination of pyridine, thiazole, and pyranopyridazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach involves the formation of the thiazole ring through the reaction of a pyridine derivative with a thioamide under acidic conditions. The pyranopyridazine moiety can be synthesized via a cyclization reaction involving a suitable dicarbonyl compound and a hydrazine derivative. The final step involves the coupling of the thiazole and pyranopyridazine intermediates under appropriate conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining control over reaction parameters .

Chemical Reactions Analysis

Types of Reactions

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby exerting its anticancer effects. Additionally, the compound’s ability to interact with nucleic acids can contribute to its antimicrobial properties .

Comparison with Similar Compounds

N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]-5H,7H,8H-pyrano[4,3-c]pyridazine-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H13N5O2S

Molecular Weight

339.4 g/mol

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine-3-carboxamide

InChI

InChI=1S/C16H13N5O2S/c22-15(13-6-11-8-23-5-3-12(11)20-21-13)19-16-18-14(9-24-16)10-2-1-4-17-7-10/h1-2,4,6-7,9H,3,5,8H2,(H,18,19,22)

InChI Key

IOAVIYQKAPGBLQ-UHFFFAOYSA-N

Canonical SMILES

C1COCC2=CC(=NN=C21)C(=O)NC3=NC(=CS3)C4=CN=CC=C4

Origin of Product

United States

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